molecular formula C10H8N2O2S B13345530 6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13345530
M. Wt: 220.25 g/mol
InChI Key: XFBSUCWJRBTLJA-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring These structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the use of a Gewald reaction, which involves the condensation of a thiophene derivative with a cyanoacetic ester and elemental sulfur under basic conditions . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitutions can take place on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated thiophene and pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.

    6-Methyl-2-(furan-3-yl)pyrimidine-4-carboxylic acid: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and interactions with biological targets.

Uniqueness

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a thiophene ring and a pyrimidine ring, which confer distinct electronic properties and reactivity. The methyl group at the 6-position can also influence its biological activity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

6-methyl-2-thiophen-3-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-4-8(10(13)14)12-9(11-6)7-2-3-15-5-7/h2-5H,1H3,(H,13,14)

InChI Key

XFBSUCWJRBTLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CSC=C2)C(=O)O

Origin of Product

United States

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